molecular formula C19H14N2O4S2 B14944908 3-hydroxy-5-(3-methoxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(3-methoxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B14944908
M. Wt: 398.5 g/mol
InChI Key: SBOPMOHOEBERNN-UHFFFAOYSA-N
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Description

“3-hydroxy-5-(3-methoxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” is a complex organic compound that features multiple functional groups, including hydroxyl, methoxy, thiazole, and thiophene moieties. Compounds with such diverse functional groups often exhibit unique chemical and biological properties, making them of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-hydroxy-5-(3-methoxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one” likely involves multi-step organic synthesis. Typical steps might include:

    Formation of the Pyrrol-2-one Core: This could involve the cyclization of a suitable precursor.

    Introduction of the Thiazole and Thiophene Groups: These groups might be introduced through coupling reactions.

    Functional Group Modifications: Hydroxylation and methoxylation steps to introduce the hydroxyl and methoxy groups.

Industrial Production Methods

Industrial production methods would likely focus on optimizing the yield and purity of the compound. This could involve:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification Techniques: Employing methods such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for synthesizing more complex molecules.

Biology

In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, it could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, it might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-(3-methoxyphenyl)-1-(1,3-thiazol-2-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H14N2O4S2

Molecular Weight

398.5 g/mol

IUPAC Name

4-hydroxy-2-(3-methoxyphenyl)-1-(1,3-thiazol-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H14N2O4S2/c1-25-12-5-2-4-11(10-12)15-14(16(22)13-6-3-8-26-13)17(23)18(24)21(15)19-20-7-9-27-19/h2-10,15,23H,1H3

InChI Key

SBOPMOHOEBERNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NC=CS3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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